molecular formula C23H32O4Si B131336 (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene CAS No. 586410-23-3

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene

Cat. No.: B131336
CAS No.: 586410-23-3
M. Wt: 400.6 g/mol
InChI Key: DDFSHSMPMRHYOG-KTKRTIGZSA-N
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Description

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene is a synthetically modified stilbene derivative of significant interest in pharmacological and biomedical research. This compound features a tert-butyldimethylsilyl (TBDMS) ether group, which serves as a protecting group for the phenolic hydroxyl, potentially enhancing the molecule's stability and lipophilicity compared to its hydroxylated analogues. This modification is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of bioactive compounds . The core stilbene structure is recognized for a wide spectrum of biological activities. Research on closely related methoxy-stilbenes, such as 3,4',5-trimethoxy-trans-stilbene, has demonstrated potent therapeutic potential. These include alleviating endothelial dysfunction in models of diabetes and obesity via activation of the AMPK/SIRT1/eNOS pathway, which enhances NO bioavailability and reduces oxidative and endoplasmic reticulum stress . Furthermore, such derivatives have shown remarkable neuroprotective effects, protecting brain endothelial cells from oxygen-glucose deprivation-induced injury by suppressing NF-κB signaling, reducing ROS production, and helping to maintain blood-brain barrier integrity . The addition of the silyloxy group in this specific reagent makes it a valuable chemical intermediate for researchers aiming to synthesize and study novel stilbene derivatives, probe structure-activity relationships, or develop new chemical biology tools. This product is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl-[5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFSHSMPMRHYOG-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C\C2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456791
Record name (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586410-23-3
Record name (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Wittig-Horner Reaction as the Core Methodology

The Wittig-Horner reaction is the most widely used approach for constructing the stilbene backbone. The synthesis involves two critical intermediates:

  • Phosphonate precursor : Derived from p-methoxybenzyl chloride and trimethyl phosphite.

  • Silyl-protected benzaldehyde : 3,5-Dimethoxy-3'-(tert-butyldimethylsilyloxy)benzaldehyde.

Procedure (adapted from CN1275920C and PMC7089417):

  • Phosphonate Synthesis :

    • p-Methoxybenzyl chloride reacts with trimethyl phosphite at 110–200°C for 1–2 hours to form p-methoxybenzyl dimethyl phosphate (95% yield).

    • Key advantage : Atom economy improves by 16% compared to triethyl phosphite.

  • Aldehyde Silylation :

    • 3,5-Dimethoxy-4'-hydroxybenzaldehyde is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole, yielding the silyl-protected aldehyde (85–92% yield).

  • Wittig-Horner Coupling :

    • The phosphonate reacts with the silylated aldehyde in DMF at 40°C for 16 hours under sodium methoxide catalysis.

    • Z-selectivity : Achieved via kinetic control at low temperatures (0–5°C).

    • Yield : 70–80%.

Table 1: Optimization of Wittig-Horner Conditions

ParameterOptimal RangeImpact on Z/E Ratio
Temperature0–5°CZ:E = 4:1
SolventDMFEnhances solubility
BaseNaOMePrevents desilylation

Alternative Routes: Kornblum Oxidation and Stille Coupling

Kornblum Oxidation Pathway (CN101838173A):

  • 3,5-Dimethoxy-4'-hydroxybenzyl chloride undergoes Kornblum oxidation with DMSO/NaHCO₃ at 120°C to form the aldehyde.

  • Subsequent silylation and Wittig reaction yield the target compound (65% overall yield).

Stille Coupling (PMC7089417):

  • Palladium-catalyzed cross-coupling between a stannane and a silylated benzyl bromide.

  • Advantage : Better Z-selectivity (up to 85%) but requires toxic tin reagents.

Stereochemical Control and Challenges

Z-Selectivity Mechanisms

  • Kinetic vs. Thermodynamic Control :

    • Low temperatures (0–5°C) favor the Z-isomer due to slower isomerization.

    • Bulky silyl groups increase steric hindrance, stabilizing the Z-configuration.

Side Reactions and Mitigation

  • Desilylation : Minimized by using mild bases (NaOMe instead of NaOH).

  • Oxidation : Avoided by inert atmosphere (N₂ or Ar).

Purification and Characterization

Crystallization Techniques

  • Ethanol/water (5:1 v/v) recrystallization removes E-isomer impurities, achieving >98% Z-purity.

  • Yield Loss : 10–15% during crystallization.

Analytical Data

  • ¹H NMR (CDCl₃): δ 6.85 (d, J = 16.4 Hz, 1H, CH=CH), 1.01 (s, 9H, t-Bu).

  • HPLC : Z-isomer retention time = 12.3 min (C18 column, MeOH/H₂O 80:20).

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodOverall YieldZ-SelectivityScalability
Wittig-Horner70–80%75–80%High
Kornblum Oxidation60–65%65–70%Moderate
Stille Coupling55–60%85–90%Low

Industrial Considerations

  • Cost Analysis : Trimethyl phosphite reduces raw material costs by 30% compared to triethyl phosphite.

  • Environmental Impact : Ethanol/water crystallization is greener than column chromatography .

Chemical Reactions Analysis

Types of Reactions

(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydrostilbenes.

    Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Produces quinones or other oxidized stilbene derivatives.

    Reduction: Yields dihydrostilbenes.

    Substitution: Results in halogenated or nitrated stilbenes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that stilbene derivatives exhibit significant anticancer properties. (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene has been studied for its ability to inhibit the growth of various cancer cell lines. Notably, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's . The presence of methoxy groups is believed to enhance its ability to cross the blood-brain barrier, increasing its therapeutic potential.

Materials Science Applications

1. Organic Photovoltaics
this compound has been explored as a component in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light efficiently and facilitate charge transport makes it a suitable candidate for enhancing the efficiency of solar cells .

2. Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive in the synthesis of advanced materials with tailored properties. Its silyl ether functionality allows for easy incorporation into siloxane-based polymers, which are known for their thermal stability and flexibility .

Organic Synthesis Applications

1. Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its functional groups can be modified through various chemical reactions, allowing chemists to create new derivatives with desired properties .

2. Protecting Group in Synthesis
The tert-butyldimethylsilyl (TBDMS) group is widely used in organic synthesis as a protecting group for alcohols and amines. This compound can thus be employed in multi-step synthetic routes where selective deprotection is required .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in breast cancer cell lines; modulates PI3K/Akt signaling
Neuroprotective Effects Protects neuronal cells from oxidative damage; potential Alzheimer’s treatment
Organic Photovoltaics Improves efficiency of solar cells; effective light absorption
Polymer Chemistry Enhances thermal stability and flexibility in siloxane-based polymers
Synthetic Intermediates Facilitates the preparation of complex organic molecules
Protecting Group Useful for selective deprotection in multi-step syntheses

Mechanism of Action

The mechanism of action of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene involves its interaction with various molecular targets and pathways:

    Antioxidant activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory effects: Inhibits the production of pro-inflammatory cytokines.

    Anticancer properties: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Key Observations:

TBDMS vs. Hydroxyl Groups : The TBDMS group in the target compound likely improves metabolic stability compared to the hydroxylated analog (cis-3,4',5-Trimethoxy-3'-hydroxystilbene), which is prone to rapid glucuronidation or sulfation .

Amino Substitution: cis-3,4',5-Trimethoxy-3'-aminostilbene eliminates cardiotoxicity seen in earlier stilbenes (e.g., combretastatins) while maintaining potency, highlighting the role of polar substituents in toxicity modulation .

Methoxy Positioning : Pterostilbene’s 3,5-dimethoxy-4'-hydroxy configuration confers superior bioavailability over resveratrol, suggesting methoxy groups enhance membrane permeability .

Biological Activity

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene is a synthetic stilbene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound, characterized by its unique structural modifications, is an intermediate in the production of anticancer agents and exhibits a range of biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C23H32O4SiC_{23}H_{32}O_{4}Si. Its structure includes three methoxy groups and a tert-butyldimethylsilyloxy group, which contribute to its solubility and stability in biological systems. The presence of these functional groups is critical for its biological activity.

PropertyValue
Molecular FormulaC23H32O4SiC_{23}H_{32}O_{4}Si
Molecular Weight404.58 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that stilbene derivatives, including this compound, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound appears to exert its anticancer effects through multiple pathways:
    • Apoptosis Induction : Studies have shown that it can trigger apoptosis in cancer cells by downregulating anti-apoptotic proteins such as XIAP and inhibiting transcription factors like Sp1 .
    • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, leading to mitotic catastrophe .
  • In Vitro Studies : The compound demonstrated potent antiproliferative activity against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • T24T (bladder cancer)
    • HCT116 (colon cancer)
    The IC50 values for these cell lines indicate significant efficacy:
    Cell LineIC50 (µM)
    MCF-760
    T24T150
    HCT116100

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Stilbenes are known to modulate inflammatory pathways. The presence of methoxy groups enhances the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Mechanism of Action : The anti-inflammatory activity is likely linked to the compound's ability to inhibit NF-κB activation, a key regulator of inflammatory responses .
  • Experimental Evidence : In vitro studies have demonstrated that stilbene derivatives can reduce TNF-induced inflammation markers in human cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of stilbene derivatives similar to this compound:

  • Dai et al. (2020) : This study characterized the pharmacokinetic profile of related stilbene compounds and found enhanced bioavailability compared to traditional compounds like resveratrol .
  • Ashikawa et al. (2020) : Investigated the role of hydroxyl groups in enhancing the anti-inflammatory properties of stilbenes, suggesting that methoxylation could also play a role in modulating these effects .

Q & A

Q. What synthetic methodologies are optimal for producing (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene with high stereochemical purity?

The compound is typically synthesized via Wittig reactions between aldehydes and phosphonium salts. For example, reacting 3,4,5-trimethoxybenzaldehyde with a silyl-protected benzaldehyde derivative generates a mixture of Z/E isomers. Separation is achieved using flash chromatography with non-polar eluents (e.g., hexane:ethyl acetate 100:1), yielding Z-isomer-enriched fractions. Critical parameters include temperature control (-10°C to prevent side reactions) and inert atmospheres (argon) to stabilize reactive intermediates .

Q. How can researchers validate the stereochemical configuration of this stilbene derivative?

Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Coupling constants (J) between olefinic protons (Z: ~12 Hz; E: ~16 Hz) distinguish isomers.
  • NOESY : Nuclear Overhauser effects between methoxy groups and the silyl-protected hydroxyl confirm the Z-configuration. High-Resolution Mass Spectrometry (HRMS) and polarimetry (melting point differences: Z-isomers often have lower melting points) provide complementary validation .

Q. What in vitro assays are recommended to assess its apoptotic activity in leukemia models?

  • Mitochondrial cytochrome c release : Measure cytosolic cytochrome c via ELISA or Western blot after treating leukemia cell lines (e.g., HL-60) .
  • Caspase-3/7 activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify enzymatic activity.
  • Annexin V/PI staining : Flow cytometry to detect early/late apoptosis .

Advanced Research Questions

Q. Why does the Z-isomer exhibit greater bioactivity compared to the E-isomer in microtubule disruption?

The Z-configuration allows spatial alignment of methoxy and silyl groups, facilitating interactions with tubulin’s colchicine-binding site. Molecular docking studies suggest the Z-isomer’s bent conformation better mimics natural ligands like combretastatin A-4, disrupting tubulin polymerization. In contrast, the E-isomer’s linear structure reduces steric complementarity .

Q. How can researchers resolve contradictions in reported IC₅₀ values across cell lines?

Discrepancies arise from cell-specific factors :

  • Membrane permeability : Silyl groups enhance lipophilicity, but efflux pumps (e.g., P-glycoprotein) in resistant lines reduce intracellular concentrations.
  • Metabolic stability : Liver microsome assays reveal rapid desilylation in some models, altering active metabolite profiles. Standardize assays using isomerically pure compounds and include controls for metabolic degradation .

Q. What proteomic strategies identify off-target effects of this compound in Leishmania parasites?

  • Chemical proteomics : Use biotinylated probes of the stilbene derivative to pull down interacting proteins from parasite lysates.
  • LC-MS/MS : Identify enriched proteins (e.g., tubulin, mitochondrial enzymes) and validate via surface plasmon resonance (SPR) or thermal shift assays .

Methodological Considerations

Q. What experimental designs optimize in vivo pharmacokinetic studies of this compound?

  • Prodrug strategies : Replace the silyl group with phosphate esters to enhance aqueous solubility.
  • Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS in rodent models. Include bile-duct cannulated rats to assess enterohepatic recirculation of metabolites .

Q. How do researchers differentiate between apoptosis and necrosis in mechanistic studies?

  • ATP levels : Necrosis correlates with rapid ATP depletion (luminescence assays).
  • DNA fragmentation : TUNEL assays or agarose gel electrophoresis for apoptotic "laddering."
  • Real-time metabolic profiling : Seahorse XF Analyzer to track oxidative phosphorylation vs. glycolysis .

Key Research Gaps

  • Metabolite Identification : Desilylation products and their contributions to efficacy/toxicity remain uncharacterized.
  • Combination Therapies : Synergy with microtubule-targeting agents (e.g., paclitaxel) requires exploration to mitigate resistance .

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